molecular formula C11H13ClN2O2 B8542319 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

Cat. No. B8542319
M. Wt: 240.68 g/mol
InChI Key: IHMOJDQGRMUHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040515B2

Procedure details

A solution of 7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (112d, 75 mg, 0.36 mmol)) and NCS (498 mg, 3.64 mmol) in AcOH (3 mL) was heated at 100° C. for 4.5 hours. The reaction mixture was cooled to room temperature, AcOH was removed under vacuum and the residue was purified by column chromatography (0-80% ethyl acetate/heptanes) to give 8-chloro-7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (112e, 60 mg, 68%) as a white solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][C:12]2=[O:15])=[CH:7][N:6]=1)[CH3:3].C1C(=O)N([Cl:23])C(=O)C1>CC(O)=O>[Cl:23][C:14]1[C:5]([O:4][CH:2]([CH3:1])[CH3:3])=[N:6][CH:7]=[C:8]2[C:13]=1[C:12](=[O:15])[NH:11][CH2:10][CH2:9]2

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
CC(C)OC1=NC=C2CCNC(C2=C1)=O
Name
Quantity
498 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AcOH was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (0-80% ethyl acetate/heptanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C2CCNC(C12)=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.